molecular formula C16H22N2O3 B8190218 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane

Cat. No.: B8190218
M. Wt: 290.36 g/mol
InChI Key: VQXQXYOXEQOKFJ-UHFFFAOYSA-N
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Description

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane is a chemical compound with the molecular formula C16H22N2O3. It is also known by its IUPAC name, benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate . This compound is characterized by its spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the development of new therapeutic agents.

    Medicine: Research into its pharmacological properties has shown potential for the development of drugs targeting specific diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane involves its interaction with specific molecular targets within cells. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Cbz-9-oxa-1,4-diaza-spiro[5.5]undecane can be compared with other similar spirocyclic compounds, such as:

The uniqueness of 4-Cbz-9-oxa-1,4-diaza-spiro[5

Properties

IUPAC Name

benzyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(21-12-14-4-2-1-3-5-14)18-9-8-17-16(13-18)6-10-20-11-7-16/h1-5,17H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXQXYOXEQOKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCN2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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